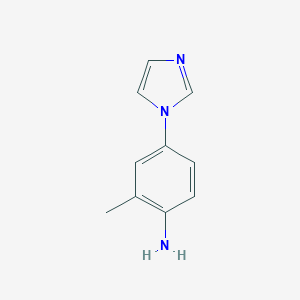

4-(1H-Imidazol-1-yl)-2-methylaniline

Vue d'ensemble

Description

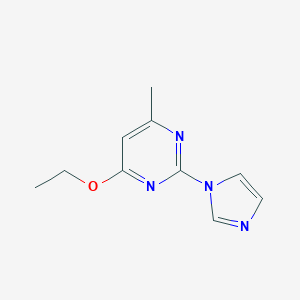

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole derivatives can be synthesized by various methods. For instance, enaminone, (2 E )-1- [4- (1 H -imidazol-1-yl) phenyl]-4-methylpent-2-en-1-one ( II) was synthesized by refluxing 1- [4- (1 H -imidazol-1-yl) phenyl] ethan-1-one ( I) with dimethylforamide dimethylacetal (DMF–DMA) under solvent-free condition for 12 hours .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed using various spectroscopic methods. For example, FT-IR exhibited a sharp carbonyl stretch at 1660 cm −1, which is indicative of an α,β-unsaturated carbonyl .Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For instance, Claisen–Schmidt condensation of 4- (1 H -imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol yielded the novel compound ( E )-3- [4- (1 H -imidazol-1-yl)phenyl]-1- (4-methylphenyl)prop-2-en-1-one .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Application in Antifungal Research

Specific Scientific Field

Pharmaceutical Chemistry and Microbiology

Summary of the Application

“4-(1H-Imidazol-1-yl)-2-methylaniline” is used in the synthesis of imidazole-containing chalcones, which have been shown to be effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .

Methods of Application or Experimental Procedures

The compound is synthesized through Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol. The resulting compound is then recrystallized from hot methanol .

Results or Outcomes

.

Application in Antibacterial Research

Summary of the Application

Imidazole derivatives, including “4-(1H-Imidazol-1-yl)-2-methylaniline”, have been synthesized and evaluated for their potential antibacterial properties .

Methods of Application or Experimental Procedures

The specific methods of synthesis and application vary, but generally involve the reaction of the imidazole compound with various reagents to form new derivatives .

Results or Outcomes

Some of these derivatives have shown significant activity against bacterial strains such as E. coli and S. aureus .

Application in Phosphodiesterase (PDE) Inhibition Research

Specific Scientific Field

Summary of the Application

A novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones and evaluated for phosphodiesterase (PDE) inhibition .

Methods of Application or Experimental Procedures

N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as catalyst gave 4-(1H-imidazol-1-yl) benzaldehyde which on treatment with substituted acetophenones yielded corresponding chalcones. Each chalcone on further reaction with guanidine hydrochloride resulted in title compounds .

Results or Outcomes

Some compounds showed marked activities in PDE inhibition .

Application in Antiviral Research

Summary of the Application

Imidazole derivatives, including “4-(1H-Imidazol-1-yl)-2-methylaniline”, have been synthesized and evaluated for their potential antiviral properties .

Results or Outcomes

Some of these derivatives have shown significant activity against viral strains .

Application in Agriculture

Specific Scientific Field

Summary of the Application

Imidazole derivatives are used in agriculture as fungicides, herbicides, and plant-growth regulators .

Methods of Application or Experimental Procedures

The specific methods of application vary, but generally involve the formulation of the imidazole compound into a suitable form for application to crops .

Results or Outcomes

These compounds have been shown to be effective in controlling various pests and diseases, and in promoting plant growth .

Safety And Hazards

Imidazole derivatives can have various safety and hazard profiles. For instance, Methyl 4-(1H-imidazol-1-yl)benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Orientations Futures

Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, they hold promise for future research and drug development.

Propriétés

IUPAC Name |

4-imidazol-1-yl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-6-9(2-3-10(8)11)13-5-4-12-7-13/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUDPJHDTZGULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560431 | |

| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Imidazol-1-yl)-2-methylaniline | |

CAS RN |

118111-96-9 | |

| Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)